2-Methoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .Physical And Chemical Properties Analysis
The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .Scientific Research Applications
1. Use as a Pharmaceutical Intermediate
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used as a pharmaceutical intermediate . An intermediate is a substance produced during the synthesis of an end product, which is further reacted to form said end product. In this case, “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of various pharmaceutical compounds.
2. Synthesis of Diphenylthioethers
- Application Summary : It is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a type of organic compound that have various applications, including use in the production of pharmaceuticals and agrochemicals.
3. Synthesis of Selinexor
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of selinexor , a drug used for the treatment of cancer.
- Methods of Application : The synthesis begins with “3,5-bis(trifluoromethyl)benzonitrile”. The “3,5-bis(trifluoromethyl)benzamide”, which is obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2, reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
4. Synthesis of Ubrogepant
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” is used in the synthesis of Ubrogepant , a medication used for acute migraine with or without visual disturbances .
5. Use in Chromatography and Mass Spectrometry
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in applications related to chromatography and mass spectrometry . These techniques are used for the separation, identification, and quantification of the components of a mixture.
6. Use in Biopharma Production
- Application Summary : “2-Methoxy-4-(trifluoromethyl)benzonitrile” can be used in the production of biopharmaceuticals . Biopharmaceuticals are medical drugs produced using biotechnology.
7. Use in Electronics
- Application Summary : Organo-fluorine chemistry, which includes compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile”, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in electronics .
8. Use in Agrochemicals
- Application Summary : Organo-fluorine compounds like “2-Methoxy-4-(trifluoromethyl)benzonitrile” are also used in the production of agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, insecticides, fungicides, herbicides, and chemical fertilizers.
9. Use in Catalysis
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCDVCLGOVPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597258 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzonitrile | |
CAS RN |
132927-08-3 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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